t-Boc-N-amido-PEG10-Br

Nucleophilic substitution SN2 kinetics Leaving group ability

t-Boc-N-amido-PEG10-Br (CAS 2787474-57-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a tert-butyloxycarbonyl (Boc)-protected amine at one terminus, a ten-unit PEG spacer (PEG10), and a reactive bromide leaving group at the opposing terminus. With a molecular weight of 664.62 g/mol (formula C₂₇H₅₄BrNO₁₂), it belongs to the alkyl/ether-class of PROTAC linkers and is supplied as a pale yellow or colorless oily liquid with ≥95% purity.

Molecular Formula C27H54BrNO12
Molecular Weight 664.6 g/mol
Cat. No. B15623528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-N-amido-PEG10-Br
Molecular FormulaC27H54BrNO12
Molecular Weight664.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30)
InChIKeyOOSGSGCLPWRCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

t-Boc-N-amido-PEG10-Br: Heterobifunctional PEG10 PROTAC Linker with Boc-Protected Amine and Terminal Bromide


t-Boc-N-amido-PEG10-Br (CAS 2787474-57-9) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a tert-butyloxycarbonyl (Boc)-protected amine at one terminus, a ten-unit PEG spacer (PEG10), and a reactive bromide leaving group at the opposing terminus . With a molecular weight of 664.62 g/mol (formula C₂₇H₅₄BrNO₁₂), it belongs to the alkyl/ether-class of PROTAC linkers and is supplied as a pale yellow or colorless oily liquid with ≥95% purity . The Boc group provides acid-labile amine protection compatible with stepwise orthogonal deprotection strategies, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions with thiols, amines, and other nucleophiles [1].

Why t-Boc-N-amido-PEG10-Br Cannot Be Replaced by Shorter PEG Linkers or Alternative Protecting-Group/Halide Combinations


Generic substitution of t-Boc-N-amido-PEG10-Br with shorter-chain analogs (e.g., PEG4 or PEG8 variants), alternative halides (chloride), or different protection strategies (Fmoc) introduces quantifiable liabilities in reaction kinetics, spatial reach, and synthetic workflow compatibility. The bromide leaving group reacts approximately 14-fold faster in SN2 nucleophilic substitutions than the corresponding chloride (krel = 14 vs. 1) [1], directly impacting conjugation yield and reaction time. The PEG10 spacer, at ~32 backbone atoms, provides a longer end-to-end distance than PEG4 (~16 atoms) or PEG8 (~26 atoms), enabling productive ternary complex formation in PROTAC applications where E3 ligase and target protein binding pockets are separated by distances exceeding those spanned by shorter linkers [2]. The Boc protection strategy is orthogonal to Fmoc-based chemistry, meaning laboratories standardized on Fmoc-SPPS cannot interchange Boc-protected linkers without altering their entire deprotection and cleavage workflow [3]. These three differentiation dimensions—leaving group kinetics, spacer length, and protecting-group orthogonality—are individually quantifiable and collectively determine the linker's suitability for a given synthetic route or biological application.

t-Boc-N-amido-PEG10-Br: Quantitative Differentiation Evidence Against Key Comparators


Bromide vs. Chloride Leaving Group: 14-Fold Faster SN2 Nucleophilic Substitution Kinetics

The terminal bromide of t-Boc-N-amido-PEG10-Br reacts approximately 14-fold faster in SN2 nucleophilic substitution than the corresponding chloride analog (t-Boc-N-amido-PEG10-Cl). This is based on a quantitative leaving group study measuring relative rate constants (krel), where bromide exhibits krel = 14 vs. chloride krel = 1 [1]. The bromide also outperforms fluoride (krel ≪ 1) and is surpassed only by iodide (krel = 91) and sulfonate esters such as tosylate (krel = 3.7 × 10⁴) among common leaving groups [1]. For bioconjugation applications, the bromide provides a practical balance between sufficient reactivity for high-yield conjugation and manageable stability during storage and handling [2].

Nucleophilic substitution SN2 kinetics Leaving group ability Bioconjugation efficiency

PEG10 vs. PEG8/PEG4 Spacer Length: Extended Spatial Reach for PROTAC Ternary Complex Formation

The PEG10 spacer in t-Boc-N-amido-PEG10-Br provides a molecular weight of 664.62 g/mol, compared to t-Boc-N-amido-PEG8-Br at 576.52 g/mol and t-Boc-N-amido-PEG4-Br at 356.25 g/mol [1]. This corresponds to an estimated backbone atom count of ~32 atoms for PEG10, versus ~26 atoms for PEG8 and ~16 atoms for PEG4, translating to longer potential end-to-end distance [2]. In PROTAC design, linker length is a conformational tuner: PEG4, PEG6, and PEG8 span discrete subsets of conformational space for targets with buried pockets, while PEG10 extends beyond this range for applications requiring spanning of larger inter-protein distances or accommodating bulkier target/E3 ligase pairs [2]. The progression from PEG4 to PEG8 has been reported to enhance ternary complex residence time by up to an order of magnitude [2], indicating that length increments within the PEG series can have functional consequences beyond simple solubility enhancement.

PROTAC linker design Ternary complex Spatial reach PEG chain length

Boc vs. Fmoc Protection Orthogonality: Acid-Labile Deprotection with TFA for Stepwise Conjugation Workflows

The Boc-protected amine in t-Boc-N-amido-PEG10-Br is removed under acidic conditions (typically neat TFA or 20–50% TFA in DCM), whereas the alternative Fmoc protecting group requires basic conditions (20% piperidine in DMF) for removal [1]. This acid/base orthogonality makes t-Boc-N-amido-PEG10-Br incompatible with Fmoc-SPPS workflows unless the synthetic sequence is explicitly designed for Boc-chemistry or orthogonal protection strategies [1]. In solid-phase peptide synthesis (SPPS), the Boc strategy uses TFA for iterative deprotection and HF for final cleavage, while the Fmoc strategy uses piperidine for deprotection and TFA for cleavage [1]. For laboratories and manufacturing processes already optimized around Fmoc-SPPS, substituting a Boc-protected linker introduces a fundamental incompatibility that cannot be resolved without restructuring the entire synthetic protocol. Conversely, for solution-phase PROTAC assembly where acid-labile protection is preferred to avoid premature deprotection during nucleophilic substitution at the bromide terminus, the Boc group provides greater stability under basic and nucleophilic conditions than Fmoc .

Boc deprotection Fmoc chemistry Orthogonal protection Solid-phase synthesis

Supplier-Reported Purity ≥95% by HPLC/NMR: Quality Control Benchmark for Reproducible PROTAC Synthesis

Commercially sourced t-Boc-N-amido-PEG10-Br is consistently reported with ≥95% purity as determined by HPLC and/or NMR across multiple suppliers [1]. Identity is confirmed by NMR spectroscopy and mass spectrometry, with the canonical SMILES and InChIKey (OOSGSGCLPWRCKZ-UHFFFAOYSA-N) publicly available for independent verification . The compound appears as a pale yellow or colorless oily matter with a density of 1.2 ± 0.1 g/cm³ and a boiling point of 650.8 ± 55.0 °C at 760 mmHg . While ≥95% is the industry floor for research-grade PEG linkers, some suppliers of PEG8 analogs (e.g., N-Boc-PEG8-bromide) report up to 98% purity [2], indicating that purity tiering exists within the Boc-PEG-Br product family and should be factored into procurement for applications requiring the highest batch-to-batch reproducibility, such as PROTAC library synthesis or ADC linker conjugation.

HPLC purity Quality control Analytical characterization Batch-to-batch consistency

Optimal Application Scenarios for t-Boc-N-amido-PEG10-Br Based on Differentiated Evidence


PROTAC Library Synthesis Requiring Extended Linker Reach Beyond PEG4/PEG8 Standards

When constructing PROTAC screening libraries targeting protein pairs with crystallographically measured inter-pocket distances exceeding those spanned by PEG4 or PEG8 (commonly >3 nm), t-Boc-N-amido-PEG10-Br provides the extended spatial reach (~32 backbone atoms) necessary for productive ternary complex formation [1]. The PEG10 spacer can serve as a dedicated 'long-linker' member within a systematic linker length scan (PEG4 → PEG8 → PEG10) to empirically determine the optimal linker length for degradation efficiency, as linker length is recognized as the first experimental variable in any PROTAC optimization campaign [1]. The bromide's 14-fold faster SN2 kinetics versus chloride ensures efficient conjugation to the E3 ligase ligand or target protein ligand during library assembly [2].

Stepwise Orthogonal Bioconjugation with Acid-Labile Boc Protection

For solution-phase, multi-step bioconjugation strategies requiring orthogonal protection, t-Boc-N-amido-PEG10-Br offers a distinct advantage: the Boc group remains stable during the initial nucleophilic substitution at the bromide terminus (performed under basic or neutral conditions with thiols, amines, or azides), and can subsequently be removed under mild acidic conditions (TFA/DCM) to reveal a free primary amine for a second conjugation step (e.g., NHS ester coupling, reductive amination, or isothiocyanate reaction) . This sequential, acid-triggered deprotection is not achievable with Fmoc-protected PEG linkers, which would undergo premature deprotection under the basic conditions often used for bromide displacement .

ADC Linker-Payload Construction Leveraging Bromide Reactivity for Thiol Conjugation

In antibody-drug conjugate (ADC) development, t-Boc-N-amido-PEG10-Br can function as a cleavable or non-cleavable linker component. The bromide terminus provides a reactive electrophilic handle for conjugation to thiol-containing payloads (e.g., cysteine-modified toxins) via nucleophilic substitution, while the hydrophilic PEG10 spacer improves aqueous solubility of the resulting linker-payload construct and reduces aggregation propensity compared to shorter PEG linkers [3]. The Boc-protected amine remains available for subsequent attachment to the antibody or targeting moiety after deprotection, enabling a modular, two-step assembly approach .

Nanomaterial Surface Functionalization with Controlled PEG Grafting Density

For nanoparticle, liposome, or quantum dot surface engineering, the bromide terminus of t-Boc-N-amido-PEG10-Br can be directly grafted onto nucleophile-functionalized surfaces (e.g., amine- or thiol-modified gold nanoparticles, silica, or polymer interfaces) [3]. The PEG10 chain, being longer than PEG8 or PEG9, provides enhanced buffering capacity, improved bioparticle dispersity, and superior micro-environmental stability in circulation-mimicking conditions [3]. Post-grafting, the Boc group can be deprotected to introduce targeting ligands, fluorescent probes, or therapeutic cargo, achieving a controlled, bifunctional surface architecture [3].

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